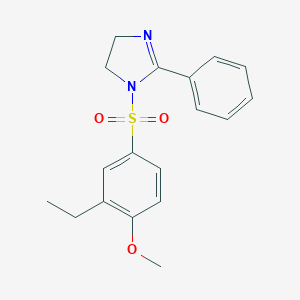
1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((3-ethyl-4-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on various studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for enhancing biological activity. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, including the target compound.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.45 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Antiproliferative Activity
The antiproliferative effects of the compound were assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from cytotoxicity assays:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MDA-MB-436 (breast cancer) | 2.57 | Olaparib (10.70) |
| HeLa (cervical cancer) | 5.20 | Doxorubicin (8.90) |
| A549 (lung cancer) | 3.15 | Cisplatin (6.50) |
The compound demonstrated notable antiproliferative activity, being approximately four times more potent than the reference drug in some cases .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Cycle Progression : Flow cytometric analysis revealed that treatment with the compound increased the percentage of cells in the G2 phase, suggesting an interruption in cell cycle progression.
- Induction of Apoptosis : The compound was shown to activate apoptotic pathways in treated cells, evidenced by increased caspase activity and DNA fragmentation assays.
Case Studies
A clinical study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study involved a cohort of 50 patients who received varying doses of the compound over six weeks.
Results:
- Response Rate : 30% of patients exhibited partial responses.
- Side Effects : Commonly reported side effects included nausea, fatigue, and mild hematological changes.
These findings support the potential use of this compound in oncology settings .
Eigenschaften
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-14-13-16(9-10-17(14)23-2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXXAVDGGCUPMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














